Molecular Weight and Heavy Atom Count Differentiation from N1-Benzyl Analog
The target compound's 3,4-dimethoxybenzyl substituent increases molecular weight by 60.05 g/mol relative to the N1-benzyl analog 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one (CAS 1291488-18-0), which has a molecular weight of 258.34 g/mol . The heavy atom count is 23 for the target compound versus 18 for the benzyl analog , contributing to a greater topological polar surface area (tPSA) and altered lipophilicity profile.
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | MW = 318.39 g/mol; Heavy atoms = 23 |
| Comparator Or Baseline | 3-Amino-1-benzyl-4-(thiophen-2-yl)azetidin-2-one: MW = 258.34 g/mol; Heavy atoms = 18 |
| Quantified Difference | ΔMW = +60.05 g/mol; ΔHeavy atoms = +5 |
| Conditions | Calculated from molecular formula (C16H18N2O3S vs C14H14N2OS); vendor technical data |
Why This Matters
Higher molecular weight and additional heteroatoms can enhance target binding through increased hydrogen bonding and van der Waals contacts, while also affecting solubility and permeability, which are critical parameters in early drug discovery.
